2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid
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Overview
Description
2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a phenyl ring, and a fluorenylmethoxycarbonylamino group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid typically involves multiple steps. One common method involves the reaction of 4-(chloromethyl)benzyl chloride with 9H-fluoren-9-ylmethoxycarbonylamino acetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- ®-Benzo[1,3]dioxol-5-yl-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
Uniqueness
2-[4-(chloromethyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid is unique due to its specific structural features, such as the chloromethyl group and the fluorenylmethoxycarbonylamino moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-13-15-9-11-16(12-10-15)22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKWUIITKWCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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